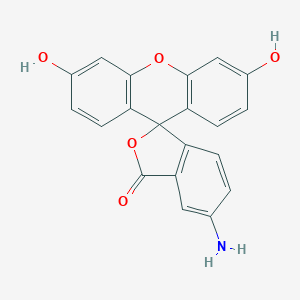

5-Aminofluorescein

説明

used to determine progesterone in human serum or plasma

Structure

3D Structure

特性

IUPAC Name |

6-amino-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO5/c21-10-1-4-14-13(7-10)19(24)26-20(14)15-5-2-11(22)8-17(15)25-18-9-12(23)3-6-16(18)20/h1-9,22-23H,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZAJOEGTZDUSKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062979 | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 5-amino-3',6'-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3326-34-9 | |

| Record name | 5-Aminofluorescein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3326-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminofluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003326349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 5-amino-3',6'-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 5-amino-3',6'-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Aminofluorescein | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY8M286SWU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Aminofluorescein: A Technical Guide to Chemical Properties and Solubility

This document provides a comprehensive overview of the chemical properties and solubility of 5-Aminofluorescein (5-AF), a widely used fluorescent marker. It is intended for researchers, scientists, and professionals in the field of drug development and diagnostics who utilize fluorescent probes in their work. 5-AF, an amine-containing derivative of fluorescein, is a versatile molecule for conjugation and labeling.

Core Chemical Properties

This compound is a synthetic organic compound that appears as an orange to dark red-brown powder.[1] Its fundamental chemical and physical properties are summarized below. It is important to note that there are some discrepancies in reported values for melting and boiling points across different suppliers, which may be attributable to different experimental conditions or isomeric purity.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₁₃NO₅ | [1][2] |

| Molecular Weight | 347.32 g/mol (or Da) | |

| Appearance | Orange to red-brown solid powder | |

| Melting Point | 223 °C (decomposes) or 347.32 °C | |

| Boiling Point | 695.30 °C or 481.89 °C (rough estimate) | |

| IUPAC Name | 6-amino-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

| CAS Number | 3326-34-9 |

Spectroscopic Properties

The fluorescence of this compound is its most critical property for its applications as a biological marker. The excitation and emission maxima are in the visible range, making it compatible with standard fluorescence microscopy and flow cytometry instrumentation, particularly those equipped with a 488 nm argon-ion laser.

| Spectroscopic Property | Wavelength (nm) | Source(s) |

| Excitation Maximum (λex) | 490 - 496 nm | |

| Emission Maximum (λem) | 515 - 535 nm |

Solubility Profile

The solubility of this compound is a key consideration for its use in biological buffers and for conjugation reactions. It is generally soluble in polar organic solvents but has limited solubility in aqueous solutions.

| Solvent | Solubility | Source(s) |

| Dimethyl Sulfoxide (DMSO) | ≥ 32 mg/mL | |

| 5 mg/mL | ||

| Methanol (MeOH) | 10 mg/mL | |

| 5 mg/mL (forms a clear dark yellow to orange solution) | ||

| Dimethylformamide (DMF) | 5 mg/mL | |

| Acetone | Soluble | |

| Water | Partly soluble |

Experimental Protocols

Detailed experimental procedures for the characterization of this compound are outlined below. These represent general methodologies standard in chemical and biochemical laboratories.

Determination of Solubility

This protocol describes a general method for determining the solubility of a compound like this compound in various solvents.

Objective: To determine the concentration at which this compound fully dissolves in a given solvent at room temperature.

Materials:

-

This compound powder

-

Selected solvents (e.g., DMSO, Methanol, Water)

-

Vortex mixer

-

Calibrated analytical balance

-

Glass vials or test tubes

Procedure:

-

Preparation of Stock: Weigh a precise amount of this compound (e.g., 10 mg) and add it to a glass vial.

-

Solvent Addition: Add a small, measured volume of the chosen solvent (e.g., 0.1 mL) to the vial to create a high-concentration slurry.

-

Solubilization: Vigorously mix the solution using a vortex mixer for 1-2 minutes.

-

Visual Inspection: Visually inspect the solution against a light source to check for any undissolved particles.

-

Incremental Dilution: If the compound is not fully dissolved, incrementally add more solvent in measured volumes (e.g., 0.1 mL at a time), vortexing and inspecting after each addition.

-

Endpoint Determination: The point at which the solution becomes completely clear, with no visible solid particles, is the endpoint. The solubility is then calculated based on the total volume of solvent added. For example, if 10 mg of 5-AF dissolves completely in 0.31 mL of DMSO, the solubility is determined to be ≥32 mg/mL.

-

Documentation: Record the final concentration for each solvent. For compounds that are "partly soluble," the maximum concentration achieved before saturation is noted.

Measurement of Spectroscopic Properties

Objective: To determine the excitation and emission maxima of this compound.

Materials:

-

This compound

-

Appropriate solvent (e.g., ethanol (B145695) or a buffer with pH > 7)

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Solution Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be low enough to avoid inner filter effects (typically in the micromolar range).

-

Excitation Spectrum:

-

Set the spectrofluorometer to scan a range of excitation wavelengths (e.g., 350-510 nm).

-

Set the emission wavelength to a value expected to be near the maximum (e.g., 525 nm).

-

Run the scan. The wavelength at which the highest fluorescence intensity is recorded is the excitation maximum (λex).

-

-

Emission Spectrum:

-

Set the excitation wavelength to the determined λex (e.g., 490 nm).

-

Set the spectrofluorometer to scan a range of emission wavelengths (e.g., 500-600 nm).

-

Run the scan. The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).

-

Synthesis Overview

This compound is typically synthesized via the reduction of 5-nitrofluorescein. A common laboratory-scale synthesis approach involves the following key steps:

-

Nitration: 4-Nitrophthalic acid is reacted with resorcinol (B1680541) in the presence of a dehydrating agent (e.g., orthophosphoric acid) at high temperatures. This reaction produces a mixture of 5- and 6-nitrofluorescein isomers.

-

Isomer Separation (Optional but recommended): The mixture of nitro-isomers can be separated using techniques like crystallization of their acetylated derivatives.

-

Reduction: The separated 5-nitrofluorescein is then reduced to this compound. This can be achieved by heating in an aqueous solution of sodium sulfide (B99878) or through catalytic hydrogenation.

-

Purification: The final product is purified, typically by recrystallization, to yield the this compound.

Visualizations

The following diagrams illustrate key relationships pertaining to the properties and applications of this compound.

Caption: Relationship between this compound's structure and its key properties.

Caption: Workflow for labeling a target molecule using this compound.

References

5-Aminofluorescein: A Comprehensive Technical Guide to its Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core spectral properties of 5-Aminofluorescein (5-AF), a widely used fluorescent marker. This document outlines its excitation and emission characteristics, quantum yield, and molar extinction coefficient, supported by detailed experimental protocols for their determination. Furthermore, this guide presents standardized workflows for its application in protein labeling and immunofluorescence microscopy, visualized through clear, structured diagrams.

Core Spectral Properties of this compound

This compound is a derivative of fluorescein (B123965) that exhibits pH-sensitive fluorescence. Its spectral properties, particularly its quantum yield, are highly dependent on the solvent environment.

Data Presentation

The quantitative spectral properties of this compound are summarized in the tables below for easy comparison.

Table 1: Excitation and Emission Maxima of this compound

| Property | Wavelength (nm) | Reference(s) |

| Excitation Maximum (λex) | 490 - 495 | [1] |

| Emission Maximum (λem) | 515 - 535 | [1] |

Table 2: Fluorescence Quantum Yield (Φ) of this compound in Different Solvents

| Solvent | Quantum Yield (Φ) | Reference(s) |

| Water | 0.008 | [2][3] |

| Methanol | 0.04 | [2] |

| Dimethyl sulfoxide (B87167) (DMSO) | 0.67 | [2][3] |

| Acetone | 0.61 | [2] |

Note: The fluorescence quantum yield of this compound is significantly lower in aqueous and other protic solvents compared to aprotic, non-hydrogen bond donor solvents.[2][3] This is a critical consideration for experimental design.

Table 3: Molar Extinction Coefficient (ε) of this compound

Experimental Protocols

This section provides detailed methodologies for the determination of the key spectral properties of this compound.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law:

A = εcl

where:

-

A is the absorbance

-

ε is the molar extinction coefficient (in M⁻¹cm⁻¹)

-

c is the molar concentration of the substance (in M)

-

l is the path length of the cuvette (typically 1 cm)

Materials:

-

This compound

-

Spectrophotometer

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Solvent of choice (e.g., 0.1 M NaOH for aqueous measurements)

-

Quartz cuvettes (1 cm path length)

Protocol:

-

Prepare a stock solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration.

-

Prepare serial dilutions: Perform a series of accurate dilutions of the stock solution to create a set of standards with decreasing concentrations.

-

Measure absorbance: Measure the absorbance of each standard solution at the absorption maximum (λmax ≈ 490 nm) using the spectrophotometer. Use the same solvent as a blank.

-

Plot a calibration curve: Plot the absorbance values (y-axis) against the corresponding molar concentrations (x-axis).

-

Determine the molar extinction coefficient: The slope of the resulting linear regression line will be the molar extinction coefficient (ε).

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized fluorescence standard, is a common and reliable approach.

Materials:

-

This compound solution of known absorbance

-

A fluorescence standard with a known quantum yield in the same solvent (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.95)

-

Spectrofluorometer

-

Spectrophotometer

-

Solvent of choice

-

Quartz cuvettes

Protocol:

-

Prepare solutions: Prepare a dilute solution of this compound and a solution of the fluorescence standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Measure absorbance: Measure the absorbance of both the this compound solution and the standard solution at the chosen excitation wavelength.

-

Measure fluorescence emission spectra: Record the fluorescence emission spectra of both solutions using the same excitation wavelength and instrument settings (e.g., slit widths).

-

Integrate the emission spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the this compound and the standard.

-

Calculate the quantum yield: The quantum yield of the this compound (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

where:

-

Φ_std is the quantum yield of the standard

-

I_sample and I_std are the integrated fluorescence intensities of the sample and standard, respectively

-

A_sample and A_std are the absorbances of the sample and standard at the excitation wavelength, respectively

-

n_sample and n_std are the refractive indices of the sample and standard solutions (if the solvents are different, though using the same solvent is recommended).

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows involving this compound.

Experimental Workflow for Determining Spectral Properties

Caption: Workflow for determining the molar extinction coefficient and fluorescence quantum yield of this compound.

Experimental Workflow for Protein Labeling and Immunofluorescence

Caption: General workflow for labeling a primary antibody with this compound and its use in immunofluorescence microscopy.

References

An In-depth Technical Guide to 5-Aminofluorescein Isomer I

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 5-Aminofluorescein (5-AF) Isomer I, a vital fluorescent molecule used extensively in scientific research. The document details its chemical structure, physicochemical properties, and key experimental protocols, offering a practical resource for laboratory applications.

Core Chemical Structure and Identification

This compound is a derivative of fluorescein (B123965), characterized by a primary amine group (-NH2) substituted at the 5-position of the phthalic acid-derived portion of the molecule.[1] This amine group serves as a reactive handle for covalent attachment to other molecules, making 5-AF a valuable building block for creating fluorescent probes.[2][3] The core structure consists of a xanthene ring system, which is responsible for its fluorescence, and a spiro-linked benzofuranone moiety.

The IUPAC name for this compound isomer I is 6-amino-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one.[1][4] It is functionally related to a fluorescein in its lactone form.

References

5-Aminofluorescein (CAS 3326-34-9): A Technical Guide for Advanced Research

Introduction

5-Aminofluorescein (5-AF) is a derivative of the widely recognized fluorescent dye, fluorescein (B123965). Identified by its CAS number 3326-34-9, this compound features a primary amine group on the phthalic acid portion of the fluorescein structure. This functional group makes this compound a valuable building block for the synthesis of more complex fluorescent probes and an important reagent for bioconjugation. Its fluorescent properties, characterized by excitation and emission maxima in the visible spectrum, make it a staple in various life science research and drug development applications, from cellular imaging to the rapid identification of pathogens.[1] This guide provides an in-depth overview of its properties, synthesis, and key experimental applications for researchers, scientists, and professionals in drug development.

Core Properties of this compound

The utility of this compound stems from its distinct chemical and physical characteristics. These properties are summarized below for easy reference.

General and Chemical Properties

| Property | Value | Reference |

| CAS Number | 3326-34-9 | [1][2][3][4][5] |

| Molecular Formula | C₂₀H₁₃NO₅ | [1][2] |

| Molecular Weight | 347.3 g/mol | [2] |

| IUPAC Name | 6-amino-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

| Synonyms | 5-AF, Fluoresceinamine (Isomer I) | [1][2][5] |

| Purity | Typically >95% | [2][6] |

| Appearance | Red-brown or Orange to Brown solid powder | [1][4][7] |

Spectroscopic and Physical Data

| Property | Value | Reference |

| Excitation Maximum (Ex) | ~490 nm | [2][3] |

| Emission Maximum (Em) | ~515-520 nm | [2][3] |

| Melting Point | 223 °C (decomposes) | [1][8] |

| Solubility | Soluble in DMSO (5 mg/ml), DMF (5 mg/ml), methanol (B129727) (10 mg/ml), and acetone. Partly soluble in water. | [1][2][4] |

| Storage Conditions | Store at -20°C, protected from light and moisture. Stable for ≥ 4 years under these conditions. | [2][4][9] |

Quantum Yield in Various Solvents

The fluorescence quantum yield (φ) of this compound is highly dependent on the solvent environment. This property is critical for selecting the appropriate buffer system for experimental assays.

| Solvent | Quantum Yield (φ) | Reference |

| Water | 0.8% (practically nonfluorescent) | [10][11] |

| Methanol | 4% | [10] |

| DMSO | 67% (bright fluorescence) | [10][11] |

| Acetonitrile | Bright fluorescence | [10][11] |

| Acetone | 61% | [10] |

Synthesis of this compound

This compound is typically synthesized via a two-step process involving the creation of nitrofluorescein isomers followed by the reduction of the nitro group.

-

Condensation : 4-Nitrophthalic acid is reacted with resorcinol (B1680541) (in a 1:2 molar ratio) in the presence of a dehydrating agent like orthophosphoric acid at high temperatures (e.g., 135-200°C). This reaction yields a mixture of 5-nitrofluorescein and 6-nitrofluorescein.[12][13]

-

Isomer Separation (Optional but common) : The mixture of nitro-isomers can be separated. A common method involves acetylating the mixture; the resulting diacetyl derivatives of the 5- and 6-isomers exhibit different solubilities, allowing for their separation by crystallization.[12]

-

Reduction : The separated 5-nitrofluorescein is then reduced to this compound. This can be achieved by boiling in an aqueous solution of sodium sulfide (B99878) or by using hydrazine (B178648) hydrate (B1144303) with a nickel catalyst.[1][12][13]

The general workflow for the synthesis is illustrated in the diagram below.

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool in several research areas.

-

Fluorescent Labeling and Bioconjugation : The primary amine group serves as a reactive handle for covalently attaching the fluorophore to biomolecules. It is a precursor for synthesizing amine-reactive derivatives like fluorescein isothiocyanate (FITC), which is widely used for labeling proteins through their lysine (B10760008) residues.[1][13] It can also be conjugated to molecules with carboxyl groups to form stable amide bonds.[14]

-

Tumor Imaging : When covalently linked to human serum albumin (HSA), this compound has been shown to selectively target and provide long-lasting fluorescence staining of malignant glioma tissue in vivo.[15] This conjugate is blood-brain barrier permeable and does not bleach or penetrate surrounding brain edema.

-

Enzyme Inhibition : this compound has been identified as an inhibitor of the mRNA N6-methyladenosine (m6A) demethylase fat mass and obesity-associated (FTO) protein with an IC50 of 6.55 µM.[2] This makes it a bifunctional molecule capable of simultaneous inhibition and labeling of the FTO protein.[2]

-

pH-Sensing Biomaterials : 5-AF has been used as a model for anticancer drugs like doxorubicin (B1662922) to develop pH-stimuli responsive biomaterials.[14] By conjugating it to bioactive glass through a pH-sensitive spacer, its release can be triggered by acidic environments, characteristic of tumor microenvironments or intracellular compartments.[14]

The relationship between 5-AF's properties and its applications is visualized below.

Experimental Protocols

The following section provides detailed methodologies for common applications of this compound.

Protocol 1: Conjugation of this compound to a Protein via EDC/NHS Chemistry

This protocol describes the labeling of a protein that has accessible carboxyl groups (aspartic or glutamic acid residues) with the amine group of this compound.

Materials:

-

This compound (5-AF)

-

Protein of interest (in amine-free buffer, e.g., MES or PBS, pH 6.0-7.2)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Reaction Buffer (e.g., PBS, pH 7.2-7.5)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

-

Prepare Solutions :

-

Dissolve the protein in Reaction Buffer to a final concentration of 2-10 mg/mL.

-

Prepare a 10 mg/mL stock solution of 5-AF in anhydrous DMSO.

-

Immediately before use, prepare 10 mg/mL stock solutions of EDC and NHS in either anhydrous DMSO or Activation Buffer.

-

-

Activate Protein Carboxyl Groups (Optional but Recommended) :

-

This step is often performed to create a more stable amine-reactive intermediate. However, for a one-pot reaction, proceed to step 3.

-

Add a 10-20 fold molar excess of both EDC and NHS to the protein solution.

-

Incubate for 15-30 minutes at room temperature.

-

-

Conjugation Reaction :

-

Add a 10- to 20-fold molar excess of the 5-AF stock solution to the activated protein solution.

-

If not pre-activating, add EDC/NHS and 5-AF to the protein solution. The order should be protein, then 5-AF, then EDC to favor the desired reaction.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification of the Conjugate :

-

Remove unreacted 5-AF and coupling reagents by passing the reaction mixture through a size-exclusion chromatography column (e.g., G-25).

-

Equilibrate the column and elute with a suitable buffer (e.g., PBS, pH 7.4).

-

The first colored fraction to elute will be the 5-AF-protein conjugate. The free dye will elute later.

-

-

Characterization (Optional) :

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~490 nm (for 5-AF).

-

Protocol 2: General Protocol for Cellular Staining and Fluorescence Microscopy

This protocol is for imaging cells labeled with a 5-AF conjugate. Note that free 5-AF is not typically cell-permeant and is best used as a conjugate for targeted labeling.

Materials:

-

Cells cultured on glass-bottom dishes or coverslips

-

5-AF conjugated antibody or other targeting molecule

-

Phosphate-Buffered Saline (PBS)

-

Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS) - for intracellular targets only

-

Mounting Medium with antifade reagent

-

Fluorescence microscope with appropriate filters for FITC/GFP (Excitation: ~488 nm, Emission: ~520 nm)

Procedure:

-

Cell Preparation :

-

Wash cultured cells twice with PBS to remove culture medium.

-

-

Fixation (Optional) :

-

For fixed-cell imaging, incubate cells with Fixation Buffer for 15-20 minutes at room temperature.

-

Wash three times with PBS.

-

-

Permeabilization (for intracellular targets) :

-

If the target is intracellular, incubate fixed cells with Permeabilization Buffer for 10-15 minutes.

-

Wash three times with PBS.

-

-

Staining :

-

Dilute the 5-AF conjugate to its optimal working concentration in a suitable buffer (e.g., PBS with 1% BSA).

-

Incubate the cells with the diluted conjugate solution for 30-60 minutes at room temperature in the dark.

-

-

Washing :

-

Wash the cells three times with PBS to remove unbound conjugate.

-

-

Mounting and Imaging :

-

Mount the coverslip onto a microscope slide using an antifade mounting medium.

-

Image the cells using a fluorescence microscope with a filter set appropriate for 5-AF (typically a blue excitation laser, ~488 nm, and a green emission filter, ~500-550 nm).

-

Protocol 3: Flow Cytometry Analysis of Labeled Cells

This protocol outlines the steps for analyzing a cell suspension labeled with a 5-AF conjugate.

Materials:

-

Single-cell suspension (1 x 10⁶ cells/mL)

-

Flow Cytometry Staining Buffer (e.g., PBS with 2% FCS and 0.05% sodium azide)

-

5-AF conjugated antibody or probe

-

Flow cytometer with a blue laser (488 nm)

Procedure:

-

Cell Preparation :

-

Prepare a single-cell suspension in ice-cold Flow Cytometry Staining Buffer. Adjust the cell concentration to 1 x 10⁶ cells/mL.

-

-

Blocking (Optional) :

-

To prevent non-specific binding, especially with antibodies, incubate cells with an Fc receptor blocking agent for 10-15 minutes on ice.[16]

-

-

Staining :

-

Aliquot 100 µL of the cell suspension (1 x 10⁵ cells) into flow cytometry tubes.

-

Add the predetermined optimal amount of the 5-AF conjugate to each tube.

-

Vortex gently and incubate for 20-30 minutes on ice or at 4°C, protected from light.[16]

-

-

Washing :

-

Add 2 mL of ice-cold Flow Cytometry Staining Buffer to each tube.

-

Centrifuge at 300-400 x g for 5 minutes at 4°C.[17]

-

Discard the supernatant and repeat the wash step one more time.

-

-

Data Acquisition :

-

Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

-

Analyze the samples on a flow cytometer. Use the 488 nm blue laser for excitation and detect the emission signal in the FITC or GFP channel (typically using a 530/30 bandpass filter).

-

The general workflow for a flow cytometry experiment is shown below.

References

- 1. This compound | 3326-34-9 [chemicalbook.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | CAS 3326-34-9 | TargetMol | Biomol.com [biomol.com]

- 4. adipogen.com [adipogen.com]

- 5. This compound | C20H13NO5 | CID 76845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound (isomer I) 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. This compound 3326-34-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 8. alkemix.eu [alkemix.eu]

- 9. This compound | 3326-34-9 | FA02871 | Biosynth [biosynth.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. RU2725666C1 - Method of producing 5-, 6-amino-fluoresceins - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Flow Cytometry Protocol | Abcam [abcam.com]

- 17. research.pasteur.fr [research.pasteur.fr]

5-Aminofluorescein: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 5-Aminofluorescein (5-AF), a versatile fluorescent marker with significant applications in biomedical research and drug development. This document outlines its core physicochemical properties, provides detailed experimental protocols for its use, and illustrates relevant biological pathways and experimental workflows.

Core Physicochemical Properties

This compound is a derivative of fluorescein (B123965), featuring a reactive primary amine group that allows for its conjugation to various biomolecules. Its fluorescent properties make it an invaluable tool for a range of analytical and imaging techniques.

| Property | Value | Reference |

| Molecular Weight | 347.3 g/mol | [1] |

| Molecular Formula | C₂₀H₁₃NO₅ | [1] |

| CAS Number | 3326-34-9 | [1] |

| Excitation Wavelength (λex) | ~490 nm | [1] |

| Emission Wavelength (λem) | ~515 nm | [1] |

| Appearance | Solid | [1] |

| Solubility | DMF: 5 mg/mL, DMSO: 5 mg/mL | [1] |

Experimental Protocols

This section details key experimental procedures involving this compound, from its conjugation to proteins to its application in cellular imaging and analysis.

Protocol 1: Conjugation of this compound to Human Serum Albumin (HSA)

This protocol describes the covalent attachment of this compound to Human Serum Albumin (HSA), a common application for in vivo imaging and drug delivery studies.[2][3] The isothiocyanate derivative of fluorescein (FITC) is often used for this purpose; however, the amine group of 5-AF can be activated for conjugation. A common method involves the use of a bifunctional crosslinker.

Materials:

-

This compound (5-AF)

-

Human Serum Albumin (HSA)

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dialysis tubing (10 kDa MWCO)

-

Stir plate and stir bar

Procedure:

-

Activation of this compound:

-

Dissolve 5-AF in anhydrous DMSO to a final concentration of 10 mg/mL.

-

In a separate tube, dissolve EDC and NHS in anhydrous DMSO to a molar excess of 1.5 times that of 5-AF.

-

Add the EDC/NHS solution to the 5-AF solution and incubate for 15 minutes at room temperature to activate the amine group.

-

-

Conjugation Reaction:

-

Dissolve HSA in PBS at a concentration of 10 mg/mL.

-

Slowly add the activated 5-AF solution to the HSA solution while gently stirring. A typical molar ratio of dye to protein is 10:1 to 20:1.

-

Incubate the reaction mixture for 2 hours at room temperature, protected from light, with continuous stirring.

-

-

Purification of the Conjugate:

-

Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).

-

Dialyze against PBS (pH 7.4) at 4°C for 48 hours, with at least three changes of buffer, to remove unconjugated 5-AF and reaction byproducts.

-

Store the purified 5-AF-HSA conjugate at 4°C, protected from light.

-

Caption: Workflow for the conjugation of this compound to Human Serum Albumin.

Protocol 2: Fluorescence Microscopy of Labeled Cells

This protocol outlines the general procedure for imaging cells labeled with a this compound conjugate.

Materials:

-

Cells cultured on glass-bottom dishes or coverslips

-

5-AF conjugated probe (e.g., 5-AF-HSA)

-

Phosphate-buffered saline (PBS)

-

Formaldehyde (B43269) (4%), for fixation (optional)

-

Mounting medium

-

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Procedure:

-

Cell Preparation:

-

Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.

-

-

Labeling:

-

Prepare a working solution of the 5-AF conjugate in serum-free medium or PBS. The optimal concentration should be determined empirically but typically ranges from 1-10 µg/mL.

-

Remove the culture medium and wash the cells once with PBS.

-

Add the labeling solution to the cells and incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.

-

-

Washing:

-

Remove the labeling solution and wash the cells three times with PBS to remove unbound conjugate.

-

-

Fixation (Optional):

-

If fixation is required, incubate the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Imaging:

-

Mount the coverslips with mounting medium or add fresh PBS to the dishes.

-

Image the cells using a fluorescence microscope with a filter set appropriate for fluorescein (Excitation: ~490 nm, Emission: ~520 nm).

-

Protocol 3: Flow Cytometry Analysis of Labeled Cells

This protocol provides a general workflow for the quantitative analysis of cells labeled with a this compound conjugate using flow cytometry.

Materials:

-

Cell suspension

-

5-AF conjugated probe

-

Flow cytometry staining buffer (e.g., PBS with 1% BSA)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest cells and prepare a single-cell suspension in cold flow cytometry staining buffer.

-

Adjust the cell concentration to 1 x 10⁶ cells/mL.

-

-

Labeling:

-

Add the 5-AF conjugate to the cell suspension at a predetermined optimal concentration.

-

Incubate for 30-60 minutes at 4°C, protected from light.

-

-

Washing:

-

Wash the cells twice with 2 mL of cold flow cytometry staining buffer by centrifugation (e.g., 300 x g for 5 minutes) and resuspension.

-

-

Analysis:

-

Resuspend the final cell pellet in an appropriate volume of flow cytometry staining buffer.

-

Analyze the cells on a flow cytometer, detecting the fluorescein signal in the appropriate channel (e.g., FITC or GFP channel).

-

Signaling Pathways and Experimental Workflows

This compound conjugates are frequently used to study dynamic cellular processes. One such process is receptor-mediated endocytosis, a critical pathway for the uptake of macromolecules.

Receptor-Mediated Endocytosis

The following diagram illustrates the key stages of receptor-mediated endocytosis and the involvement of a fluorescently labeled ligand, such as a 5-AF conjugate.[4][5][6]

References

- 1. caymanchem.com [caymanchem.com]

- 2. Enzymatic synthesis of antibody-human serum albumin conjugate for targeted drug delivery using tyrosinase from Agaricus bisporus - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Pharmacokinetics of this compound-albumin, a novel fluorescence marker of brain tumors during surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Probes for Following Receptor Binding and Phagocytosis—Section 16.1 | Thermo Fisher Scientific - AR [thermofisher.com]

- 5. Receptor-mediated endocytosis generates nanomechanical force reflective of ligand identity and cellular property - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

5-Aminofluorescein stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 5-Aminofluorescein

For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of fluorescent probes like this compound (5-AF) is critical for ensuring the accuracy, reproducibility, and reliability of experimental results. This guide provides a comprehensive overview of the stability profile and recommended handling conditions for this compound, based on currently available technical data.

Overview of this compound

This compound (CAS No: 3326-34-9) is a derivative of fluorescein, a widely used fluorescent tracer.[1] It possesses a primary amino group, which allows for its covalent conjugation to other molecules, making it a valuable tool for labeling proteins and other biomolecules.[2] Its fluorescent properties, with an excitation maximum around 490 nm and an emission maximum between 515-520 nm, are central to its application in various biochemical assays.[3][4]

Storage Conditions and Stability

The stability of this compound is influenced by temperature, light, and moisture. Adherence to recommended storage conditions is essential to maintain its chemical integrity and fluorescent properties.

Summary of Recommended Storage Conditions

The following table summarizes the storage recommendations for this compound in both solid form and as a stock solution, as provided by various suppliers.

| Form | Storage Temperature | Duration | Additional Conditions |

| Solid | +4°C | At least 2 years | Protect from light and moisture. Store under desiccating conditions. |

| Ambient | Up to 12 months | Store under desiccating conditions. | |

| -20°C | ≥ 4 years | N/A | |

| <-15°C | N/A | N/A | |

| Room Temperature | N/A | Keep in a dry, cool, and well-ventilated place. Keep container tightly closed. | |

| Stock Solution | -20°C | 1 month | Protect from light. Aliquot to prevent freeze-thaw cycles. |

| -80°C | 6 months | Protect from light. Aliquot to prevent freeze-thaw cycles. |

Key Factors Affecting Stability

-

Light Sensitivity: this compound is sensitive to light. Exposure to light can lead to photobleaching and degradation, reducing its quantum yield and rendering it ineffective for fluorescent applications. It is imperative to store the compound in light-protected containers and minimize exposure during handling.

-

Moisture Sensitivity: The compound is also sensitive to moisture. Storing under desiccating conditions is recommended to prevent hydration, which can affect its stability and performance.

-

Chemical Compatibility: this compound is incompatible with strong oxidizing agents. Contact with such agents can lead to oxidative degradation of the molecule.

-

pH Sensitivity: As a derivative of fluorescein, its fluorescence is known to be pH-dependent. While specific data on the stability of this compound across different pH values is not detailed in the provided results, it is known to be a pH-sensitive biomaterial.

Experimental Protocols for Stability Assessment

While specific, detailed experimental protocols for determining the stability of this compound are not available in the provided search results, a general workflow for assessing the stability of a fluorescent compound can be proposed. This typically involves subjecting the compound to forced degradation under various stress conditions and analyzing the changes in its properties over time.

A logical workflow for such an assessment is outlined below.

References

5-Aminofluorescein: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-Aminofluorescein (5-AF), a versatile fluorescent molecule with significant applications in biological research and drug development. This guide details its chemical and physical properties, synthesis, and key experimental applications, including detailed protocols and the visualization of associated signaling pathways.

Core Properties of this compound

This compound is a derivative of the widely used fluorophore, fluorescein (B123965). The presence of an amine group allows for its covalent conjugation to various biomolecules, making it a valuable tool for fluorescent labeling.

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 6-amino-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | [1][2] |

| Synonyms | 5-AF, Fluoresceinamine isomer I | |

| CAS Number | 3326-34-9 | |

| Molecular Formula | C₂₀H₁₃NO₅ | [1] |

| Molecular Weight | 347.32 g/mol | [1] |

| Appearance | Brown to dark brown solid | [1] |

| Melting Point | >300 °C | |

| Solubility | Soluble in DMSO and DMF | |

| Purity | Typically >95% |

Spectral Properties

The fluorescence characteristics of this compound are fundamental to its utility.

| Spectral Property | Wavelength (nm) | Reference |

| Excitation Maximum (λex) | ~490 nm | |

| Emission Maximum (λem) | ~520 nm |

Synthesis of this compound

The synthesis of this compound typically involves the reduction of 5-nitrofluorescein. A general synthetic approach is outlined below.

Synthesis Protocol

-

Nitration of Fluorescein: Fluorescein is nitrated using a mixture of nitric acid and sulfuric acid to produce a mixture of 4-nitrofluorescein (B7949211) and 5-nitrofluorescein.

-

Isomer Separation: The isomers are separated, often through fractional crystallization or chromatography.

-

Reduction of 5-Nitrofluorescein: The isolated 5-nitrofluorescein is then reduced to this compound. A common method for this reduction is the use of a reducing agent such as sodium dithionite (B78146) or catalytic hydrogenation.

Note: This is a generalized protocol. Specific laboratory procedures may vary.

Experimental Applications and Protocols

The reactive primary amine group of this compound makes it an ideal candidate for labeling biomolecules such as proteins and antibodies.

General Protein and Antibody Labeling

This compound can be conjugated to proteins and antibodies through the formation of a stable amide bond. This is typically achieved by activating the amine group of 5-AF or the carboxyl groups on the protein. A more common approach is to convert this compound into a more reactive derivative, such as an isothiocyanate (producing fluorescein isothiocyanate, FITC) or a succinimidyl ester.

Experimental Workflow: Protein Labeling with this compound Derivative (e.g., FITC)

Application in Fluorescence-Guided Surgery of Gliomas

This compound, when conjugated to human serum albumin (HSA), has shown promise as a fluorescent probe for the real-time visualization of malignant brain tumors during surgery.[3][4] This technique aids surgeons in achieving a more complete resection of the tumor while sparing healthy brain tissue.

Protocol for 5-AF-HSA Administration in Glioma Surgery:

-

Preparation of 5-AF-HSA Conjugate: this compound is covalently linked to human serum albumin.

-

Patient Administration: The 5-AF-HSA conjugate is administered intravenously to the patient prior to surgery.

-

Intraoperative Visualization: During the surgical procedure, the tumor is illuminated with an excitation light source (around 488 nm). The 5-AF-HSA that has accumulated in the tumor tissue fluoresces (around 520 nm), allowing for clear demarcation of the tumor margins.

Inhibition of the FTO Protein and Signaling Pathway Analysis

Recent studies have identified derivatives of fluorescein, including this compound, as inhibitors of the fat mass and obesity-associated (FTO) protein.[5][6] The FTO protein is an RNA demethylase that plays a crucial role in post-transcriptional gene regulation. Inhibition of FTO can lead to an increase in N6-methyladenosine (m6A) methylation of mRNA, which in turn can affect various cellular processes.

The inhibition of FTO has been shown to activate the p53 signaling pathway and suppress cellular lipogenesis through the downregulation of peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding proteins alpha (C/EBPα) and beta (C/EBPβ).

Signaling Pathway of FTO Inhibition by this compound Derivatives

Conclusion

This compound is a powerful and versatile tool in the arsenal (B13267) of researchers and scientists. Its utility as a fluorescent label for a wide range of biomolecules, coupled with its emerging role in the study of critical cellular pathways, underscores its importance in advancing our understanding of biology and in the development of new therapeutic and diagnostic strategies. This guide provides a foundational understanding of this compound, from its fundamental properties to its practical applications, to empower its effective use in the laboratory.

References

- 1. Intraoperative fluorescence staining of malignant brain tumors using this compound-labeled albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | 5-aminolevulinic acid, fluorescein sodium, and indocyanine green for glioma margin detection: analysis of operating wide-field and confocal microscopy in glioma models of various grades [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Fluorescein Derivatives as Bifunctional Molecules for the Simultaneous Inhibiting and Labeling of FTO Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. youtube.com [youtube.com]

5-Aminofluorescein: A Technical Guide to Solubility in DMSO and Methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminofluorescein (5-AF) is a derivative of the highly fluorescent molecule fluorescein, featuring a reactive primary amine group. This functional group allows for its covalent conjugation to various biomolecules, making it a valuable tool in biological research, diagnostics, and drug development. Understanding its solubility characteristics in common laboratory solvents such as dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727) is critical for its effective use in experimental settings. This technical guide provides a comprehensive overview of the solubility of this compound in these solvents, along with a representative experimental protocol for solubility determination and a workflow for its application in cellular imaging.

Physicochemical Properties

This compound is a reddish-brown powder with a molecular weight of 347.32 g/mol and a chemical formula of C₂₀H₁₃NO₅[1][2]. It is known to be sensitive to light and moisture[1].

Solubility Data

The solubility of this compound in DMSO and methanol has been reported by various suppliers and in scientific literature. The following table summarizes the available quantitative data. It is important to note that solubility can be influenced by factors such as the purity of the compound, the specific batch, temperature, and the method of dissolution.

| Solvent | Reported Solubility | Source |

| DMSO | 5 mg/mL | [1] |

| DMSO | ≥ 32 mg/mL | |

| Methanol | 10 mg/mL | |

| Methanol | 5 mg/mL |

Note: The notation "≥" indicates that the saturation point was not reached at the specified concentration.

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the immediate literature, a general and widely applicable method can be adapted. The following protocol is based on a stepwise procedure for determining the solubility of test chemicals for in vitro assays.

Objective: To determine the maximum soluble concentration of this compound in DMSO and methanol at a specified temperature (e.g., room temperature).

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Anhydrous Methanol

-

Vortex mixer

-

Sonicator (optional)

-

Microcentrifuge

-

Spectrophotometer or visual inspection setup

Procedure:

-

Preparation of Stock Solutions:

-

Accurately weigh a specific amount of this compound (e.g., 10 mg) into a clean, dry vial.

-

Add a calculated volume of the solvent (DMSO or methanol) to achieve a high initial concentration (e.g., 20 mg/mL).

-

-

Dissolution Process:

-

Vortex the mixture vigorously for a set period (e.g., 2 minutes).

-

If the solid is not fully dissolved, sonicate the vial for a period (e.g., 10-15 minutes) to aid dissolution.

-

Visually inspect the solution against a light source for any undissolved particles. A clear solution with no visible particulates indicates complete dissolution.

-

-

Stepwise Dilution (if necessary):

-

If the initial concentration does not fully dissolve, perform a serial dilution.

-

For example, if 20 mg/mL is insoluble, add an equal volume of the solvent to achieve a concentration of 10 mg/mL and repeat the dissolution process.

-

Continue this stepwise dilution until a concentration is reached where the this compound completely dissolves.

-

-

Confirmation of Solubility:

-

Once a concentration is visually determined to be soluble, it is recommended to centrifuge the solution at high speed (e.g., 10,000 x g) for a few minutes to pellet any remaining micro-particulates.

-

Carefully examine the bottom of the tube for any pellet. The absence of a pellet confirms the solubility at that concentration.

-

-

Data Recording:

-

Record the highest concentration at which this compound is fully soluble in each solvent.

-

Application Workflow: Preparation and Use in Cellular Imaging

This compound is frequently used as a fluorescent label for biomolecules. For instance, it can be conjugated to proteins like human serum albumin (HSA) for imaging malignant brain tumors. The following diagram illustrates a typical workflow from preparing a this compound solution to its application in cellular imaging.

Caption: A logical workflow for the use of this compound in cellular imaging applications.

Conclusion

This compound exhibits good solubility in both DMSO and methanol, making these solvents suitable for preparing stock solutions for various research applications. The provided data and protocols offer a foundational understanding for researchers working with this versatile fluorescent molecule. Adherence to proper handling and storage procedures is crucial to maintain the integrity and performance of this compound in experimental workflows.

References

Methodological & Application

Application Notes and Protocols: 5-Aminofluorescein Conjugation to Proteins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent conjugation of 5-aminofluorescein to proteins via carbodiimide (B86325) chemistry, targeting the carboxyl groups of glutamic and aspartic acid residues. This method is essential for researchers needing to fluorescently label proteins for various applications, including fluorescence microscopy, flow cytometry, and immunoassays.

Introduction

Fluorescent labeling of proteins is a cornerstone technique in biological research and drug development, enabling the visualization and tracking of proteins in various experimental setups.[1][2] this compound is a derivative of the widely used fluorophore, fluorescein (B123965), that possesses a primary amine group. This functional group allows for its conjugation to proteins through the carboxyl groups of aspartic and glutamic acid residues using a two-step carbodiimide crosslinking reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[3][4]

This method offers an alternative to the more common approach of using amine-reactive fluorescein derivatives (like FITC or NHS-esters) that target lysine (B10760008) residues.[5][6][7][8] Labeling via carboxyl groups can be advantageous if lysine residues are located in the protein's active site or are critical for its function.[9] The protocol outlined below provides a general procedure that can be adapted and optimized for specific proteins and applications.

Quantitative Data Summary

Successful protein conjugation with this compound is dependent on optimizing key reaction parameters. The following table summarizes recommended starting concentrations and molar ratios for the conjugation reaction.

| Parameter | Recommended Value | Notes |

| Protein Concentration | 2 - 10 mg/mL | Higher concentrations generally lead to greater labeling efficiency.[9][10][11] |

| Reaction Buffer | 0.1 M MES, pH 4.5-5.0 | For the EDC/NHS activation step. Low pH protonates carboxyl groups, making them less reactive. |

| EDC Molar Excess | 10 - 50 fold | Relative to the protein. |

| NHS Molar Excess | 10 - 50 fold | Relative to the protein. |

| This compound Molar Excess | 10 - 20 fold | Relative to the protein. |

| Reaction Time (Activation) | 15 - 30 minutes | At room temperature. |

| Reaction Time (Conjugation) | 2 - 4 hours | At room temperature, protected from light.[12] |

| Quenching Reagent | Hydroxylamine or Tris buffer | To stop the reaction. |

Experimental Workflow

The overall workflow for conjugating this compound to a protein involves protein preparation, activation of carboxyl groups, the conjugation reaction, and purification of the labeled protein.

Experimental workflow for protein conjugation.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for your specific protein.

Materials

-

Protein of interest

-

This compound (5-AF)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[1]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5[10]

-

Purification Column (e.g., size-exclusion chromatography)

-

Anhydrous Dimethylsulfoxide (DMSO)

Reagent Preparation

-

Protein Solution: Prepare the protein in the Activation Buffer at a concentration of 2-10 mg/mL. Ensure the buffer does not contain extraneous carboxyl or amine groups.

-

EDC and NHS Solutions: Immediately before use, prepare stock solutions of EDC and NHS in anhydrous DMSO or Activation Buffer.

-

This compound Solution: Prepare a stock solution of this compound in anhydrous DMSO.

Conjugation Reaction

-

Activation of Protein Carboxyl Groups:

-

To the protein solution, add the required amount of EDC and NHS from the stock solutions. A good starting point is a 20-fold molar excess of each over the protein.

-

Incubate for 15-30 minutes at room temperature with gentle stirring.

-

-

Conjugation with this compound:

-

Adjust the pH of the activated protein solution to 8.3-8.5 by adding Conjugation Buffer.

-

Immediately add the desired molar excess of the this compound stock solution to the activated protein solution. A 10 to 20-fold molar excess is a common starting point.

-

Incubate the reaction for 2-4 hours at room temperature, protected from light.[12]

-

-

Quenching the Reaction:

-

Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for an additional 15-30 minutes at room temperature.

-

Purification of the Labeled Protein

-

Separate the labeled protein from unreacted this compound and reaction byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).

-

Equilibrate the column with a suitable storage buffer (e.g., PBS).

-

The first colored fraction to elute will be the fluorescein-labeled protein.

Characterization of the Conjugate

-

Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (A280) and 494 nm (Amax for fluorescein).

-

Calculate the Degree of Labeling (DOL): The DOL, or the average number of fluorescein molecules per protein molecule, can be calculated using the following formula:

DOL = (Amax × Molar mass of protein) / (ε_dye × (A280 - (Amax × CF)))

-

ε_dye = Molar extinction coefficient of this compound (~70,000 M⁻¹cm⁻¹)[5]

-

CF = Correction factor for the absorbance of the dye at 280 nm (typically ~0.3 for fluorescein)

-

Signaling Pathway and Mechanism

The conjugation of this compound to a protein's carboxyl groups is a two-step process facilitated by EDC and NHS.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Proteolysis Assays With Conserved or Aminofluorescein-Labeled Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. glenresearch.com [glenresearch.com]

- 10. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 12. lumiprobe.com [lumiprobe.com]

5-Aminofluorescein: Application Notes and Protocols for Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5-Aminofluorescein (5-AF) in flow cytometry. This compound is a versatile fluorescent molecule that serves as an excellent building block for creating fluorescent probes to analyze various cellular processes. Its primary amine group allows for straightforward conjugation to proteins and other molecules, making it a valuable tool for researchers.

Overview of this compound in Flow Cytometry

This compound is a derivative of the widely used fluorophore, fluorescein (B123965). It possesses spectral properties that make it compatible with the standard 488 nm blue laser found in most flow cytometers. While it can be used in some applications that leverage its intrinsic pH sensitivity, its primary utility in flow cytometry comes from its role as a reactive dye for labeling proteins of interest, such as antibodies or Annexin (B1180172) V. Once conjugated, these fluorescently labeled molecules can be used to identify and quantify specific cell populations or cellular events.

Key Properties of this compound:

| Property | Value | Reference |

| Molecular Weight | 347.32 g/mol | [1] |

| Excitation Maximum (Ex) | ~490 nm | [1] |

| Emission Maximum (Em) | ~520 nm | |

| Reactive Group | Primary Amine (-NH2) | [2] |

| Predicted pKa | 9.34 ± 0.20 | [2] |

Note: The fluorescence of fluorescein derivatives is known to be pH-sensitive. The quantum yield of this compound is reported to be low in aqueous solutions but can be enhanced in different solvent environments or upon conjugation.[3]

Applications in Flow Cytometry

Apoptosis Detection using 5-AF Conjugated Annexin V

Principle: A hallmark of early apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS.[5] By conjugating this compound to Annexin V, early apoptotic cells can be specifically labeled and quantified by flow cytometry.[6] Co-staining with a viability dye such as Propidium Iodide (PI) or 7-AAD allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis Signaling Pathway:

The process of apoptosis is tightly regulated and can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, which are responsible for the biochemical and morphological changes associated with apoptosis.[7]

Caption: Intrinsic and extrinsic apoptosis signaling pathways.

Experimental Protocol: Apoptosis Detection

-

Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include untreated cells as a negative control.

-

Cell Preparation: Harvest and wash cells with cold 1X PBS.

-

Staining:

-

Resuspend cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of 5-AF conjugated Annexin V and 5 µL of a viability dye solution (e.g., PI) to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Presentation: Representative Apoptosis Data

| Cell Population | Annexin V-5-AF | PI | Interpretation |

| Q1 | - | + | Necrotic |

| Q2 | + | + | Late Apoptotic/Necrotic |

| Q3 | - | - | Viable |

| Q4 | + | - | Early Apoptotic |

Cell Proliferation Analysis by Dye Dilution

Principle: The dye dilution method is a powerful way to track cell division.[8] A cell-permeant, amine-reactive dye, such as a succinimidyl ester derivative of this compound, can be used to label cells. The dye covalently binds to intracellular proteins.[9] With each cell division, the dye is distributed equally between the two daughter cells, resulting in a halving of the fluorescence intensity.[8] By analyzing the fluorescence histogram, distinct generations of proliferating cells can be identified.

Experimental Workflow: Dye Dilution Assay

Caption: Workflow for a cell proliferation dye dilution assay.

Experimental Protocol: Cell Proliferation Assay

-

Cell Preparation: Prepare a single-cell suspension at a concentration of 1-10 x 10^6 cells/mL in protein-free PBS.

-

Dye Labeling: Add the 5-AF succinimidyl ester dye to the cell suspension at a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C, protected from light.

-

Quenching: Stop the labeling reaction by adding an equal volume of complete culture medium. Incubate for 5 minutes.

-

Washing: Wash the cells 2-3 times with complete culture medium to remove any unbound dye.

-

Cell Culture: Resuspend the labeled cells in complete culture medium and culture under desired conditions.

-

Analysis: Harvest cells at various time points and analyze by flow cytometry.

Data Presentation: Proliferation Analysis

| Generation | Mean Fluorescence Intensity (MFI) |

| 0 (Undivided) | High |

| 1 | MFI of Gen 0 / 2 |

| 2 | MFI of Gen 1 / 2 |

| 3 | MFI of Gen 2 / 2 |

Intracellular pH Measurement

Principle: The fluorescence intensity of fluorescein and its derivatives is sensitive to pH.[10] This property can be exploited to measure intracellular pH (pHi). By loading cells with a pH-sensitive fluorescein derivative and creating a calibration curve, the pHi of experimental samples can be determined. A common method for generating a calibration curve involves using a protonophore like nigericin (B1684572) in buffers of known pH to equilibrate the intracellular and extracellular pH.

Experimental Protocol: Intracellular pH Measurement

-

Dye Loading: Incubate cells with a cell-permeant form of a fluorescein-based dye (e.g., a diacetate derivative) in a suitable buffer.

-

Washing: Wash the cells to remove extracellular dye.

-

Calibration Curve Preparation:

-

Resuspend aliquots of dye-loaded cells in a series of calibration buffers with known pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0).

-

Add a protonophore, such as nigericin, to each aliquot to equilibrate the intracellular and extracellular pH.

-

Acquire the fluorescence intensity of each sample on the flow cytometer.

-

-

Experimental Sample Analysis: Resuspend dye-loaded experimental cells in a suitable buffer and acquire their fluorescence intensity.

-

Data Analysis: Plot the fluorescence intensity from the calibration samples against the corresponding pH values to generate a calibration curve. Use this curve to determine the pHi of the experimental samples.

Data Presentation: pH Calibration Curve Data

| Buffer pH | Mean Fluorescence Intensity (Arbitrary Units) |

| 6.0 | e.g., 1500 |

| 6.5 | e.g., 3500 |

| 7.0 | e.g., 7000 |

| 7.5 | e.g., 9500 |

| 8.0 | e.g., 10000 |

Protocol for Conjugating this compound to an Antibody

Since this compound is often used as a reactive label, this protocol outlines the general procedure for conjugating it to an antibody. This requires derivatizing the 5-AF to create a more reactive species, such as an isothiocyanate (FITC) or a succinimidyl ester (NHS ester). The following is a general protocol for FITC conjugation.

Materials:

-

Purified antibody (free of BSA and other proteins)

-

This compound (to be converted to FITC) or commercially available FITC

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Sodium Carbonate buffer (0.1 M, pH 9.0)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

PBS

Procedure:

-

Antibody Preparation: Dialyze the antibody against 0.1 M sodium carbonate buffer (pH 9.0). Adjust the antibody concentration to 1-2 mg/mL.

-

FITC Solution Preparation: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL.

-

Conjugation Reaction:

-

Slowly add 50-100 µg of the FITC solution for every 1 mg of antibody while gently stirring.

-

Incubate the reaction mixture for 2-8 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification: Separate the conjugated antibody from unconjugated FITC using a size-exclusion chromatography column equilibrated with PBS. The first colored peak to elute is the FITC-conjugated antibody.

-

Characterization (Optional): Determine the degree of labeling by measuring the absorbance at 280 nm (for protein) and 495 nm (for FITC).

-

Storage: Store the conjugated antibody at 4°C, protected from light. Add a preservative like sodium azide (B81097) if desired.

Disclaimer: These protocols are intended as a guide. Optimization of reagent concentrations, incubation times, and instrument settings may be necessary for specific cell types and experimental conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 3326-34-9 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Annexin-V and Apoptosis - Flow Cytometry Core Facility [icms.qmul.ac.uk]

- 5. biotium.com [biotium.com]

- 6. Early detection of apoptosis using a fluorescent conjugate of annexin V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BTB# 13: Dye dilution method for understanding cell proliferation [varuncnmicro.blogspot.com]

- 9. Monitoring Cell Proliferation by Dye Dilution: Considerations for Probe Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of intracellular pH in cultured cells by flow cytometry with BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Aminofluorescein: Application Notes and Protocols for Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminofluorescein (5-AF) is a versatile fluorescent probe derived from fluorescein (B123965), one of the most widely used fluorophores in biological research. The presence of a primary amine group allows for its covalent conjugation to a variety of biomolecules, including antibodies, peptides, and oligonucleotides, making it an invaluable tool for visualizing and tracking these molecules in fluorescence microscopy applications. This document provides detailed application notes and experimental protocols for the use of this compound in various fluorescence microscopy techniques.

Physicochemical Properties of this compound

This compound exhibits photophysical properties that are characteristic of fluorescein derivatives, with excitation and emission maxima in the blue-green region of the visible spectrum. A summary of its key quantitative data is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 347.32 g/mol | [1][2][3] |

| Excitation Maximum (λex) | ~490-495 nm | [4][5] |

| Emission Maximum (λem) | ~515-535 nm | [4][5] |

| Molar Extinction Coefficient (ε) | ~75,000 cm⁻¹M⁻¹ (in 0.1 M NaOH) | |

| Quantum Yield (Φ) | 0.008 (in water) | [6] |

| 0.67 (in DMSO) | [6] | |

| 0.61 (in Acetone) | [6] |

Experimental Protocols

Conjugation of this compound to Antibodies

This protocol describes the covalent labeling of antibodies with this compound. The primary amine of 5-AF can be reacted with various functional groups on the antibody, most commonly the carboxylic acid groups after activation. For this protocol, we will focus on a carbodiimide-mediated reaction to form a stable amide bond.

Materials:

-

Antibody to be labeled (in an amine-free buffer, e.g., PBS)

-

This compound (5-AF)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M MES buffer, pH 6.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., Sephadex G-25)

-

Phosphate Buffered Saline (PBS), pH 7.4

Protocol:

-

Antibody Preparation:

-

Dissolve or dialyze the antibody into the Reaction Buffer at a concentration of 2-10 mg/mL.

-

-

Activation of Antibody Carboxyl Groups:

-

Add a 50-fold molar excess of EDC and a 100-fold molar excess of NHS to the antibody solution.

-

Incubate for 15-30 minutes at room temperature with gentle stirring.

-

-

Preparation of 5-AF Solution:

-

Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL. This should be done immediately before use.

-

-

Conjugation Reaction:

-

Quenching the Reaction:

-

Add Quenching Buffer to a final concentration of 50 mM to stop the reaction.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Separate the 5-AF-labeled antibody from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.

-

Collect the fractions containing the labeled antibody (typically the first colored fractions to elute).

-

-

Characterization and Storage:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 490 nm (for 5-AF).

-

Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.

-

Diagram: Antibody Labeling Workflow

Caption: Workflow for conjugating this compound to an antibody.

Labeling of Amine-Modified Oligonucleotides

This protocol details the labeling of oligonucleotides that have been synthesized with a primary amine modification, typically at the 5' or 3' end.

Materials:

-

Amine-modified oligonucleotide

-

This compound (activated as an NHS-ester, or used with a crosslinker)

-

For NHS-ester chemistry: 5-AF N-hydroxysuccinimidyl ester

-

For carbodiimide (B86325) chemistry: this compound, EDC, and NHS

-

Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5-9.0[9]

-

Anhydrous DMF or DMSO

-

Ethanol (B145695) (70% and 100%)

-

3 M Sodium Acetate

-

Purification system (e.g., HPLC or gel electrophoresis)

Protocol:

-

Oligonucleotide Preparation:

-

Dissolve the amine-modified oligonucleotide in the Labeling Buffer to a concentration of 1-5 mg/mL.

-

-

5-AF-NHS Ester Preparation (if not pre-activated):

-